molecular formula C5H8N2 B1313454 4-ethyl-1H-pyrazole CAS No. 17072-38-7

4-ethyl-1H-pyrazole

Cat. No. B1313454
CAS RN: 17072-38-7
M. Wt: 96.13 g/mol
InChI Key: IHNXHUNMFYXQCG-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrazole is a heterocyclic compound . It is part of the pyrazole family, which are five-membered aromatic rings with two adjacent nitrogen atoms . The pyrazole family is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties .

  • Scientific Field : Organic Synthesis
  • Summary of the Application : Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .

Safety And Hazards

The safety data sheet for a related compound, Ethyl pyrazole-4-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The synthesis and applications of pyrazole derivatives continue to be an important area of research. Recent advances have focused on the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives . The goal is to develop eco-friendly and resource-efficient synthetic methodologies .

properties

IUPAC Name

4-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNXHUNMFYXQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513322
Record name 4-Ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1H-pyrazole

CAS RN

17072-38-7
Record name 4-Ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CH Wu, MS Hung, JS Song, TK Yeh… - Journal of medicinal …, 2009 - ACS Publications
By using the active metabolite 5 as an initial template, further structural modifications led to the identification of the titled compound 24 (BPR-890) as a highly potent CB1 inverse agonist …
Number of citations: 62 pubs.acs.org
YL Janin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
The scopes of three synthetic methods reported for the preparation of an array of 3‐pyrazolecarboxylates featuring substituents on position 4 were investigated. The first one is based on …
Number of citations: 3 onlinelibrary.wiley.com
F Piscitelli, A Ligresti, G La Regina, V Gatti… - European journal of …, 2011 - Elsevier
New 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized as cannabinoid (CB) receptor ligands. Compound 11 (CB 1 K i =2.3nM, CB 1 SI=163.6) showed CB 1 …
Number of citations: 17 www.sciencedirect.com
JA Jiang, WB Huang, JJ Zhai, HW Liu, Q Cai, LX Xu… - Tetrahedron, 2013 - Elsevier
A concise ‘one-pot’ synthesis of a variety of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates has been developed in moderate to good yields with excellent regioselectivity. Less cost …
Number of citations: 37 www.sciencedirect.com
G Vinciarelli, G Barreca, M Coppola… - European Journal of …, 2022 - Wiley Online Library
Ethyl diazoacetate (EDA), which is easily prepared from ethyl glycinate and NaNO 2 , reacts in situ with alkynes in a water micelle environment without organic solvent to form pyrazoles. …
X Liu, L Huang, H Chen, N Li, C Yan, C Jin, H Xu - Molecules, 2019 - mdpi.com
To obtain highly selective toxic derivatives of fipronil, a series of Schiff bases with an alkynyl group (3a–3k) were designed and synthesized from 4-ethynylbenzaldehyde (2) and 4-…
Number of citations: 5 www.mdpi.com
SR Stauffer, YR Huang, ZD Aron, CJ Coletta… - Bioorganic & medicinal …, 2001 - Elsevier
Recently, we developed a novel triaryl-substituted pyrazole ligand system that has high affinity for the estrogen receptor (ER) (Fink, BE; Mortenson, DS; Stauffer, SR; Aron, ZD; …
Number of citations: 116 www.sciencedirect.com
P Lazzari, A Pau, S Tambaro, B Asproni… - … System Agents in …, 2012 - ingentaconnect.com
The synthesis of three series of novel 4-alkyl-5-(5'-chlorothiophen-2'-yl)-pyrazole-3-carbamoyl analogues of rimonabant with affinity for the CB1 cannabinoid receptor subtype is reported…
Number of citations: 31 www.ingentaconnect.com
Q Wei, Z Zheng, S Zhang, X Zheng, F Meng, J Yuan… - Molecules, 2018 - mdpi.com
FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. In this paper, we defined 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives …
Number of citations: 5 www.mdpi.com
JB Thomas, AM Giddings, RW Wiethe… - Journal of Medicinal …, 2014 - ACS Publications
Compounds active at neurotensin receptors (NTS1 and NTS2) exert analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli. …
Number of citations: 39 pubs.acs.org

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